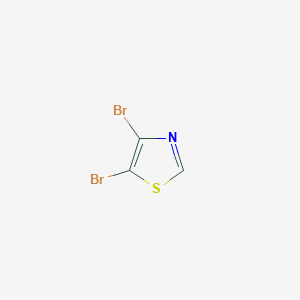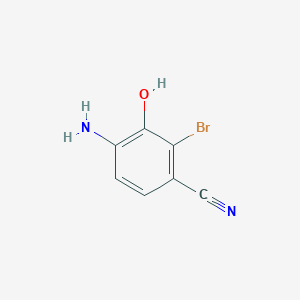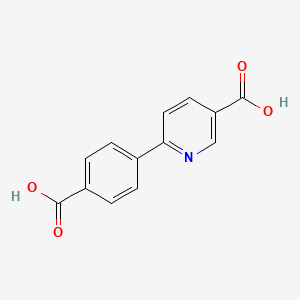![molecular formula C7H4Br2N2 B3029537 4,6-Dibromo-1H-benzo[d]imidazole CAS No. 69038-75-1](/img/structure/B3029537.png)
4,6-Dibromo-1H-benzo[d]imidazole
Descripción general
Descripción
4,6-Dibromo-1H-benzo[d]imidazole, also known as 4,6-DBB, is an organic compound with a wide range of applications in the scientific research field. It is a colorless solid with a molecular formula of C7H4Br2N2 and a molecular weight of 285.03 g/mol. 4,6-DBB is a derivative of benzo[d]imidazole and is often used as a reagent in organic synthesis. It is also used as a building block in the synthesis of heterocyclic compounds and as a starting material for the synthesis of drugs.
Aplicaciones Científicas De Investigación
Antimicrobial and Antituberculosis Agents
4,6-Dibromo-1H-benzo[d]imidazole derivatives have been synthesized and evaluated for their antimicrobial and antituberculosis properties. These compounds have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis, indicating their potential as therapeutic agents in treating bacterial infections and tuberculosis (Jadhav, Shaikh, Kale, Shiradkar, & Gill, 2009).
Anticancer Agents
Several studies have focused on synthesizing benzimidazole derivatives with potential anticancer properties. These compounds have been tested against various cancer cell lines, showing significant inhibitory activity and potential as therapeutic agents in cancer treatment (Abd El‐All et al., 2015), (Rashid, Husain, & Mishra, 2012).
Antifungal Activity
Benzimidazole derivatives have been synthesized for their potential use as agricultural fungicides. These compounds have exhibited effective antifungal activity against various phytopathogenic fungi, suggesting their application in agriculture for crop protection (Li et al., 2018).
Electrochemical Applications
Benzimidazole derivatives have been used in electrochemical applications, such as bifunctional electrocatalysts for simultaneous determination of various compounds. Their role in electrochemistry highlights their potential in analytical chemistry and sensor technology (Nasirizadeh et al., 2013).
Corrosion Inhibition
Research has explored the use of benzimidazole derivatives as corrosion inhibitors for metals like mild steel in acidic environments. This application is significant in materials science and engineering, offering protection against metal corrosion (Zhang et al., 2016), (Chaouiki et al., 2020).
Fluorescent Sensing
Benzimidazole-based compounds have been utilized in the development of fluorescent sensors for the detection of metal ions like Al3+, demonstrating their utility in analytical and environmental chemistry (Jeyanthi et al., 2013).
Safety and Hazards
Direcciones Futuras
While specific future directions for 4,6-Dibromo-1H-benzo[d]imidazole were not found in the search results, there is ongoing research into the properties and potential applications of benzimidazole derivatives . This suggests that further investigation into the properties and potential uses of this compound could be a fruitful area of study.
Mecanismo De Acción
Target of Action
4,6-Dibromo-1H-benzo[d]imidazole is a versatile compound that has been found to interact with various targets. It has been reported to inhibit quorum sensing (QS), a cell-to-cell signaling mechanism used by bacterial populations to control the production of virulence traits and antibiotic resistance mechanisms . This compound also exhibits cytotoxic effects against different cancer cell lines .
Mode of Action
The mode of action of this compound is multifaceted. In the context of QS inhibition, it interferes with the signaling mechanism, thereby reducing bacterial virulence without affecting the viability of the organism . In terms of its anticancer activity, it induces cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse. In bacterial cells, it disrupts the QS systems, which control the expression of virulence genes . In cancer cells, it triggers apoptosis, a programmed cell death pathway, leading to the upregulation of pro-apoptotic caspase-3 and Bax and downregulation of anti-apoptotic Bcl-2 .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The result of this compound’s action is the reduction of bacterial virulence and the induction of apoptosis in cancer cells . This leads to a decrease in the severity of bacterial infections and a reduction in the proliferation of cancer cells .
Análisis Bioquímico
Biochemical Properties
4,6-Dibromo-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes, leading to changes in protein synthesis and cellular responses. Additionally, this compound has been observed to affect cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For example, this compound has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting or modulating the activity of key enzymes. This interaction can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. Understanding these transport mechanisms is crucial for determining the bioavailability and efficacy of this compound in biological systems .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
4,6-dibromo-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXKGQHCCZDOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30711253 | |
| Record name | 4,6-Dibromo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30711253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69038-75-1 | |
| Record name | 5,7-Dibromo-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69038-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dibromo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30711253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




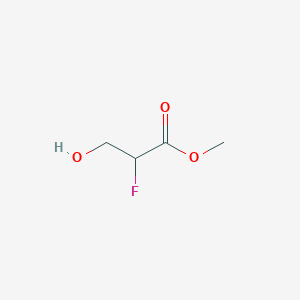
![5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine](/img/structure/B3029456.png)



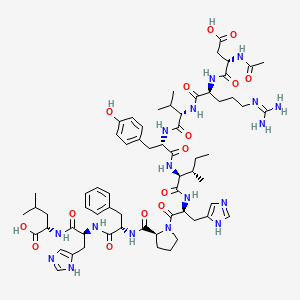
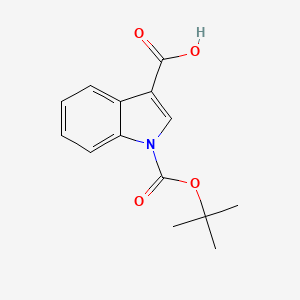
![(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3029470.png)
